BGC-20-1531

Vue d'ensemble

Description

BGC-20-1531 base libre est un antagoniste sélectif et puissant du récepteur de la prostaglandine EP4. Il a montré un potentiel dans la recherche sur la migraine en raison de sa capacité à inhiber les effets de la prostaglandine E2 (PGE2) sur des artères spécifiques . Le composé a une formule moléculaire de C26H24N2O6S et un poids moléculaire de 492,54 g/mol .

Applications De Recherche Scientifique

BGC-20-1531 free base has several scientific research applications:

Chemistry: Used as a tool compound to study prostaglandin EP4 receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways involving prostaglandin E2.

Medicine: Explored for its potential in treating migraines and other conditions related to prostaglandin E2 activity.

Industry: Utilized in the development of new therapeutic agents targeting prostaglandin receptors .

Mécanisme D'action

Target of Action

BGC-20-1531, also known as PGN 1531, is a potent and selective antagonist of the prostanoid EP4 receptor . The EP4 receptor is a part of the prostanoid receptor family, which plays a crucial role in inflammatory responses and pain perception.

Mode of Action

This compound interacts with the EP4 receptor, blocking its activation. This antagonistic action prevents the receptor from responding to its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream effects of EP4 receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostanoid signaling pathway . By blocking the EP4 receptor, this compound inhibits the vasodilatory effects of PGE2 on the middle cerebral and meningeal arteries . This action can potentially alleviate symptoms of conditions like migraine headaches, which are often associated with vasodilation in these areas .

Pharmacokinetics

It is noted that this compound isorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PGE2-induced vasodilation in certain arteries . This could potentially alleviate symptoms of migraine headaches, which are often associated with such vasodilation .

Analyse Biochimique

Biochemical Properties

BGC-20-1531 has a high affinity for the EP4 receptor, with Ki values of 11.7 nM for EP4 and >10,000 nM for EP2 and EP3 . It exhibits selectivity for EP4, showing less than 50% inhibition at 47 ion channels, cell-surface transporters, enzymes, and nuclear receptors at a concentration of 10 μM .

Cellular Effects

This compound antagonizes PGE2-induced cAMP accumulation in a dose-dependent manner in HEK293 EBNA cells that stably express human EP4 receptors . It also reverses PGE2-induced vasorelaxation in human middle cerebral and middle meningeal arterial rings .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby inhibiting the action of PGE2. This results in a decrease in cAMP accumulation and vasorelaxation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BGC-20-1531 base libre implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse détaillée est propriétaire et implique généralement l'utilisation de solvants organiques, de catalyseurs et de températures et temps de réaction spécifiques .

Méthodes de production industrielle

La production industrielle de this compound base libre est mise à l'échelle à partir de la synthèse en laboratoire. Elle implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

BGC-20-1531 base libre subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

This compound base libre a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier les interactions du récepteur de la prostaglandine EP4.

Biologie : Investigated pour ses effets sur les voies de signalisation cellulaire impliquant la prostaglandine E2.

Médecine : Exploré pour son potentiel dans le traitement des migraines et d'autres affections liées à l'activité de la prostaglandine E2.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la prostaglandine .

Mécanisme d'action

This compound base libre exerce ses effets en antagonisant sélectivement le récepteur de la prostaglandine EP4. Ce récepteur est impliqué dans la médiation des effets de la prostaglandine E2, qui comprennent la vasodilatation et l'inflammation. En bloquant ce récepteur, this compound base libre peut inhiber ces effets, ce qui en fait un agent thérapeutique potentiel pour des affections telles que les migraines .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de BGC-20-1531 : Une forme saline de this compound base libre avec une solubilité et une stabilité améliorées dans l'eau.

Autres antagonistes du récepteur de la prostaglandine EP4 : Des composés comme GW-627368X et ONO-AE3-208 ciblent également le récepteur EP4 mais peuvent différer en termes de puissance et de sélectivité.

Unicité

This compound base libre est unique en raison de sa grande sélectivité et de sa puissance pour le récepteur de la prostaglandine EP4. Son potentiel dans la recherche sur la migraine le distingue des autres composés similaires .

Propriétés

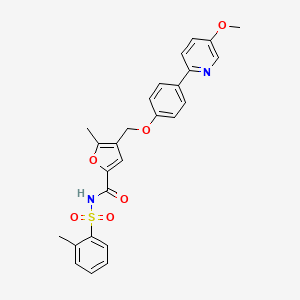

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDVRRPNWPOPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186532-61-5 | |

| Record name | BGC-20-1531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?

A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].

Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?

A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].

Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?

A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.

Q4: What is the broader context of prostaglandins and their receptors in migraine research?

A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.